1-Ethoxyhexane;1-propoxyhexane

Catalog No.
S1926558
CAS No.
68937-66-6
M.F
C17H38O2
M. Wt
274.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxyhexane;1-propoxyhexane

CAS Number

68937-66-6

Product Name

1-Ethoxyhexane;1-propoxyhexane

IUPAC Name

1-ethoxyhexane;1-propoxyhexane

Molecular Formula

C17H38O2

Molecular Weight

274.5 g/mol

InChI

InChI=1S/C9H20O.C8H18O/c1-3-5-6-7-9-10-8-4-2;1-3-5-6-7-8-9-4-2/h3-9H2,1-2H3;3-8H2,1-2H3

InChI Key

QTUGCFPIWBMXQE-UHFFFAOYSA-N

SMILES

CCCCCCOCC.CCCCCCOCCC

Canonical SMILES

CCCCCCOCC.CCCCCCOCCC

1-Ethoxyhexane;1-propoxyhexane is a chemical compound classified as a non-ionic surfactant, formed through the reaction of alcohols containing six to twelve carbon atoms with ethylene oxide and propylene oxide. Its chemical structure consists of two ether functional groups, making it an important compound in various industrial applications due to its excellent emulsifying, wetting, and dispersing properties. The molecular formula for 1-ethoxyhexane is C8H18OC_8H_{18}O and for 1-propoxyhexane is C9H20OC_9H_{20}O, with respective molecular weights of approximately 130.23 g/mol and 144.25 g/mol .

  • Oxidation: These compounds can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: They can also undergo reduction to yield simpler alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethoxylated or propoxylated groups can be replaced by other functional groups under acidic or basic conditions, allowing for further chemical modifications.

The synthesis of 1-ethoxyhexane;1-propoxyhexane involves several key steps:

  • Initiation: An alcohol initiator is catalyzed.
  • Propoxylation: Propylene oxide is added to the alcohol under controlled conditions.
  • Ethoxylation: Ethylene oxide is subsequently added to the propoxylated alcohol.
  • Neutralization: The resulting alkoxylate is neutralized with acid.

Industrial production typically employs specialized reactors that manage the highly exothermic nature of these reactions, requiring careful temperature and pressure control to prevent thermal runaway. Potassium hydroxide is commonly used as a catalyst during the synthesis process .

1-Ethoxyhexane;1-propoxyhexane finds applications across various industries, including:

  • Surfactants: Used in detergents and cleaning products due to their emulsifying properties.
  • Cosmetics: Incorporated into formulations for skin care and hair care products.
  • Agriculture: Utilized as adjuvants in pesticide formulations to enhance effectiveness.
  • Industrial Processes: Employed in processes requiring wetting and dispersing agents.

These applications leverage the compound's ability to lower surface tension and improve the solubility of other substances .

Several compounds share structural similarities with 1-ethoxyhexane;1-propoxyhexane, including:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
1-OctanolC8H18O130.23 g/molA fatty alcohol used in flavoring and fragrances.
1-DecanolC10H22O158.25 g/molCommonly used as a surfactant and emulsifier.
2-EthylhexanolC8H18O130.23 g/molUsed in the production of plasticizers and solvents.

Uniqueness of 1-Ethoxyhexane;1-Propoxyhexane

What sets 1-ethoxyhexane;1-propoxyhexane apart from these similar compounds is its dual ether functionality derived from both ethylene oxide and propylene oxide, which enhances its surfactant properties compared to single-chain alcohols like 1-octanol or 1-decanol. This unique structure allows for greater versatility in applications requiring effective emulsification and dispersion capabilities .

1-Ethoxyhexane and 1-propoxyhexane are asymmetric alkyl ethers characterized by their linear carbon chain structures with terminal alkoxy functional groups. The systematic nomenclature for these compounds follows International Union of Pure and Applied Chemistry guidelines, where the longest carbon chain determines the base name while the shorter alkoxy group serves as the substituent.

1-Ethoxyhexane, bearing the molecular formula C₈H₁₈O, consists of a six-carbon hexane backbone with an ethoxy group (-OCH₂CH₃) attached to the terminal carbon position. The compound exhibits a molecular weight of 130.23 grams per mole and is alternatively designated as ethyl hexyl ether in common nomenclature. The Chemical Abstracts Service has assigned the registration number 5756-43-4 to this compound, facilitating its identification in chemical databases and literature.

1-Propoxyhexane, with the molecular formula C₉H₂₀O, features the same hexane backbone but incorporates a propoxy group (-OCH₂CH₂CH₃) at the terminal position. This structural modification results in a molecular weight of 144.25 grams per mole and classification under Chemical Abstracts Service number 53685-78-2. The compound is commonly referenced as hexyl propyl ether or normal-hexyl propyl ether in chemical literature.

The structural representations of these compounds can be expressed through Simplified Molecular Input Line Entry System notation, with 1-ethoxyhexane represented as CCCCCCOCC and 1-propoxyhexane as CCCCCCOCCC. Both compounds exhibit characteristic ether linkages that significantly influence their chemical and physical properties.

CompoundMolecular FormulaMolecular Weight (g/mol)Chemical Abstracts Service NumberSimplified Molecular Input Line Entry System
1-EthoxyhexaneC₈H₁₈O130.235756-43-4CCCCCCOCC
1-PropoxyhexaneC₉H₂₀O144.2553685-78-2CCCCCCOCCC

The International Chemical Identifier strings for these compounds provide standardized molecular representations, with 1-ethoxyhexane designated as InChI=1S/C8H18O/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3 and 1-propoxyhexane as InChI=1S/C9H20O/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3. These standardized identifiers enable precise chemical communication and database searching across international research platforms.

Historical Synthesis Milestones

The synthesis of alkyl ethers, including 1-ethoxyhexane and 1-propoxyhexane, traces its origins to the groundbreaking work of Alexander William Williamson in the mid-nineteenth century. Williamson, an English chemist working at University College London, developed the foundational ether synthesis methodology in 1850, establishing principles that remain central to modern organic synthesis.

The Williamson ether synthesis emerged from systematic investigations into ether formation mechanisms, with Williamson's initial experiments involving the reaction of chloroethane with potassium ethoxide to yield diethyl ether. This work proved instrumental in elucidating ether structures and establishing the fundamental understanding that ethers consist of two alkyl groups connected through an oxygen atom.

Williamson's methodology involves the nucleophilic substitution reaction between an alkoxide ion and a primary alkyl halide, proceeding through a bimolecular nucleophilic substitution mechanism. The reaction requires careful selection of reactants, with the alkoxide serving as the nucleophile and the alkyl halide providing the electrophilic center. This approach enables the synthesis of both symmetrical and asymmetrical ethers with high efficiency and selectivity.

For 1-ethoxyhexane synthesis, the Williamson method employs hexyl bromide or hexyl chloride as the alkyl halide component, reacting with sodium ethoxide under appropriate conditions. The reaction proceeds through backside attack of the ethoxide nucleophile on the primary carbon bearing the halide, resulting in inversion of configuration and formation of the desired ether product.

Similarly, 1-propoxyhexane synthesis utilizes hexyl halides reacting with sodium propoxide or potassium propoxide. The methodology requires careful control of reaction conditions, including temperature management and solvent selection, to optimize yield and minimize side reactions.

The historical development of these synthetic approaches has been enhanced through computational studies and mechanistic investigations that have refined understanding of reaction pathways and optimization strategies. Modern synthetic protocols incorporate lessons learned from decades of research, enabling efficient preparation of these compounds for research and industrial applications.

Synthesis Parameter1-Ethoxyhexane1-Propoxyhexane
Primary Halide ReactantHexyl bromide/chlorideHexyl bromide/chloride
Alkoxide NucleophileSodium ethoxideSodium/Potassium propoxide
Mechanism TypeBimolecular nucleophilic substitutionBimolecular nucleophilic substitution
Typical Yield RangeModerate to HighModerate to High

Academic Relevance in Ether Chemistry

1-Ethoxyhexane and 1-propoxyhexane serve as important model compounds in academic research, particularly in studies examining ether chemistry, solvent properties, and organic synthesis methodologies. These compounds have found extensive application as solvents in various organic reactions, with particular utility in organometallic chemistry and complex synthesis procedures.

The academic significance of these compounds extends to their role as solvents in Grignard reactions, where their moderate polarity and chemical stability make them suitable alternatives to traditional ether solvents. 1-Propoxyhexane, in particular, has been recognized for its effectiveness in facilitating Grignard reagent formation and subsequent nucleophilic addition reactions. The compound's ability to dissolve both polar and nonpolar reactants makes it valuable for reactions requiring prolonged heating or specialized conditions.

Research investigations have utilized these compounds in studies of solvent effects on reaction kinetics and mechanisms. The systematic variation in chain length and alkoxy group size provides researchers with tools for examining structure-activity relationships in ether-mediated reactions. These studies have contributed to fundamental understanding of how molecular structure influences solvent properties and reaction outcomes.

The compounds have also served as subjects for spectroscopic and analytical method development. Nuclear magnetic resonance studies of these ethers have provided insights into conformational preferences and dynamic behavior in solution. Infrared and mass spectrometric investigations have established characteristic spectral features that aid in compound identification and purity assessment.

In synthetic methodology development, 1-ethoxyhexane and 1-propoxyhexane have been employed as test substrates for evaluating new synthetic transformations and catalytic processes. Their straightforward synthesis and well-characterized properties make them suitable benchmarks for assessing reaction efficiency and selectivity in method development studies.

The physical property data for these compounds contributes to understanding structure-property relationships in ether chemistry. Comparative studies of boiling points, densities, and refractive indices provide insights into intermolecular interactions and molecular behavior that inform theoretical models and predictive frameworks.

Physical Property1-Ethoxyhexane1-Propoxyhexane
Boiling Point (°C)135.5-142165.4
Density (g/cm³)0.772-0.780.786
Refractive Index1.401-1.4041.41
Flash Point (°C)31.244.6

Contemporary research continues to explore applications of these compounds in emerging areas of organic chemistry, including green chemistry initiatives and sustainable synthesis development. Their role as representatives of the ether functional group family ensures continued academic interest and investigation across diverse research programs focused on understanding and utilizing organic compounds in scientific advancement.

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 127 of 168 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 168 companies with hazard statement code(s):;
H302 (68.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (48.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (78.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (48.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (48.78%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

68937-66-6

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Alcohols, C6-12, ethoxylated propoxylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-02-18

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